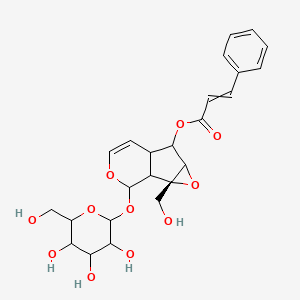
6'-Cinnamoylcatalpol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Cinnamoylcatalpol typically involves the extraction from the roots and rhizomes of Picrorhiza scrophulariiflora. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the esterification of catalpol with cinnamic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 6’-Cinnamoylcatalpol involves large-scale extraction from Picrorhiza scrophulariiflora using advanced extraction techniques such as supercritical fluid extraction or pressurized liquid extraction. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Cinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cinnamoyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cinnamoyl derivatives and modified iridoid glycosides, which have been studied for their enhanced biological activities .
Applications De Recherche Scientifique
6’-Cinnamoylcatalpol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: 6’-Cinnamoylcatalpol is investigated for its potential therapeutic effects in treating liver diseases, asthma, and inflammation. .
Mécanisme D'action
The mechanism of action of 6’-Cinnamoylcatalpol involves the modulation of various molecular targets and pathways. It downregulates the expression of pSTAT6 and GATA3, which are involved in inflammatory responses. The compound also increases the serum levels of interferon-gamma (IFN-γ), which plays a crucial role in immune regulation .
Comparaison Avec Des Composés Similaires
6’-Cinnamoylcatalpol is unique due to its specific structure and biological activities. Similar compounds include:
Picroside II: Another iridoid glycoside found in with similar hepatoprotective properties.
Specioside: An iridoid glycoside with anti-inflammatory and antioxidant activities.
Verminoside: Known for its antimicrobial and anti-inflammatory properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propriétés
Formule moléculaire |
C24H28O11 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1 |
Clé InChI |
BSYHSWKTXMTFNF-SDGYSJJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


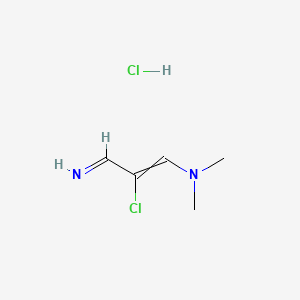
![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
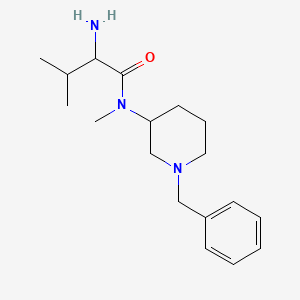
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
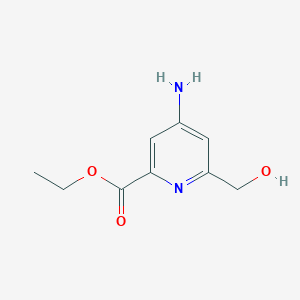
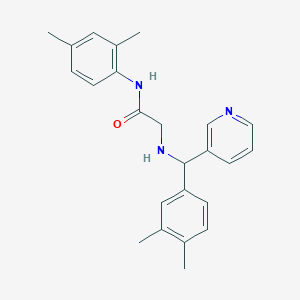
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
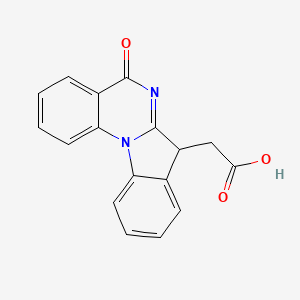
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
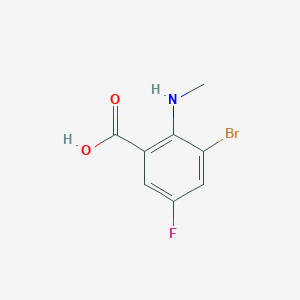
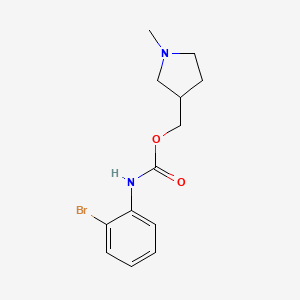
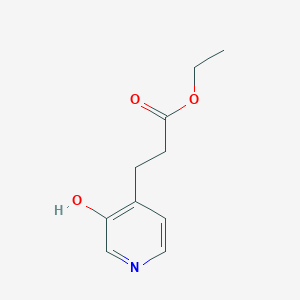
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
